Oxepino[2,3-b]quinoxaline, 9-methoxy-
Description
Oxepino[2,3-b]quinoxaline, 9-methoxy- is a fused heterocyclic compound featuring a seven-membered oxepine ring fused to a quinoxaline core, with a methoxy substituent at the 9-position. Quinoxaline derivatives are renowned for their planar aromatic structures, enabling DNA intercalation and diverse pharmacological activities . The oxepine ring introduces a unique oxygen-containing heterocycle, distinguishing it from nitrogen- or sulfur-containing analogues like indolo[2,3-b]quinoxaline or thieno[2,3-b]quinoxaline. The methoxy group at position 9 likely enhances electron density and influences solubility, pharmacokinetics, and target interactions .
Properties
CAS No. |
62911-82-4 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9-methoxyoxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H10N2O2/c1-16-9-5-6-10-12(8-9)15-13-11(14-10)4-2-3-7-17-13/h2-8H,1H3 |
InChI Key |
FZJJOZKVTSLKNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC=COC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxepino[2,3-b]quinoxaline, 9-methoxy- typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable dicarbonyl compound, followed by cyclization to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, transition-metal-catalyzed reactions, and green chemistry principles are often employed to optimize the process .
Chemical Reactions Analysis
Types of Reactions
Oxepino[2,3-b]quinoxaline, 9-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoxaline core, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, oxidized derivatives, and reduced forms, each with distinct chemical and biological properties .
Scientific Research Applications
Oxepino[2,3-b]quinoxaline, 9-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
Mechanism of Action
The mechanism of action of oxepino[2,3-b]quinoxaline, 9-methoxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of histone deacetylases, affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Key Structural Variations:
Electronic Properties:
- Indolo[2,3-b]quinoxaline derivatives with electron-withdrawing groups (e.g., 9-F, CF₃) exhibit lower HOMO levels but higher cytotoxicity, suggesting substituent-dependent bioactivity .
Pharmacological Activity
Anticancer Activity:
- Oxepinoquinoxaline (hypothetical): Predicted to intercalate DNA but with reduced efficiency due to lower planarity vs. indoloquinoxalines. Methoxy group may improve solubility and reduce toxicity .
- Indolo[2,3-b]quinoxaline (IDQ-14): IC₅₀ = 1.2 µM against HL-60 leukemia cells; potency linked to planar structure and substituents like Cl or CF₃ .
- Thieno[2,3-b]quinoxaline: Moderate activity against Mycobacterium tuberculosis (MIC = 8 µg/mL), attributed to sulfur-enhanced lipophilicity .
Antiviral Activity:
- Indoloquinoxaline B-220 inhibits HSV-1 (EC₅₀ = 0.8 µM) via DNA binding . Oxepinoquinoxaline’s larger ring may reduce binding affinity but improve metabolic stability.
Physicochemical Properties
Mechanism of Action
- DNA Intercalation: Indoloquinoxalines show strong intercalation due to high planarity, while oxepinoquinoxaline’s non-planar oxepine ring may weaken this interaction .
- Enzyme Inhibition: Indoloquinoxalines modulate multidrug resistance (MDR) but poorly inhibit topoisomerase II . Oxepinoquinoxaline’s methoxy group could target oxidative stress pathways.
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